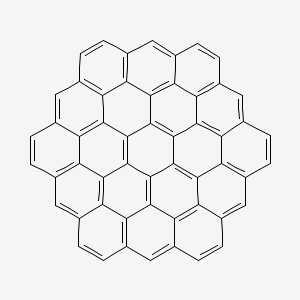
Circumcoronene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Circumcoronene is an ortho- and peri-fused polycyclic arene.
Aplicaciones Científicas De Investigación
Electronic Properties
Circumcoronene's unique electronic characteristics make it a subject of interest in nanotechnology and materials science:
- Chiral Electronic Structures : The this compound superlattice formed on metallic surfaces reveals a two-flat-band electronic structure that contrasts with conventional electronic lattices. This property is crucial for potential applications in quantum computing and advanced electronic devices .
- Absorption and Emission Spectra : The absorption and emission spectra of this compound are similar to those of smaller PAHs like coronene, indicating its potential use in organic light-emitting diodes (OLEDs) and organic lasers .
Applications in Materials Science
This compound is being explored for various applications due to its favorable properties:
- Organic Electronics : Its ability to form stable structures with distinct electronic characteristics positions this compound as a candidate for use in organic semiconductors and photovoltaic devices.
- Nanographenes : As a building block for nanographenes, this compound can be utilized in the development of nanoscale materials with tailored electronic properties for applications in sensors and transistors .
Interaction Studies
Research into the interactions between this compound and other molecules has provided insights into its potential applications:
- Adsorption Studies : Density functional theory (DFT) calculations have been employed to study the adsorption of various molecules onto this compound. These studies reveal that the interactions between this compound and adsorbates such as n-alkanes and n-perfluoroalkanes are primarily driven by dispersion forces, which could be leveraged in designing new materials with specific adsorption properties .
Case Studies
Several studies highlight the practical implications of this compound's properties:
Análisis De Reacciones Químicas
Post-Synthetic Reactivity and Functionalization
Density functional theory (DFT) studies reveal circumcoronene’s interaction with ions and dopants :
Adsorption of Li⁺
| System | Adsorption Energy (Eₐdₛ, kcal/mol) |
|---|---|
| Pristine this compound | -47.92 |
| B/N-Doped this compound | -54.48 to -66.26 |
Doping with boron (B) or nitrogen (N) enhances Li⁺ adsorption due to increased electron-deficient regions .
Electronic Modulation via Doping
-
Bandgap Reduction : Doping lowers the HOMO-LUMO gap (e.g., from 5.90 eV in pristine coronene to 2.95 eV in m-C₂₂H₁₂N₂) .
-
MESP Analysis : Doped systems exhibit deeper electrostatic potential minima (e.g., -31.38 kcal/mol for m-C₂₂H₁₂BN), favoring electrophilic interactions .
Key Mechanistic Insights
-
Radical Coupling : Methyl radicals generated during surface-assisted synthesis couple selectively due to geometric constraints .
-
Aromatization Drivers : Dehydrogenation on Cu(111) is facilitated by substrate electron donation, stabilizing transition states .
-
Acid Catalysis : Brønsted acids protonate vinyl ether intermediates, while Lewis acids coordinate to alkynes, directing cyclization .
This synthesis and reactivity profile positions this compound as a versatile platform for optoelectronic and energy storage applications.
Propiedades
Fórmula molecular |
C54H18 |
|---|---|
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
nonadecacyclo[27.23.1.14,44.06,43.09,42.011,40.014,39.016,37.019,36.021,34.024,33.026,31.030,51.032,49.035,48.038,47.041,46.045,50.052,54]tetrapentaconta-1(53),2,4,6(43),7,9,11(40),12,14,16(37),17,19(36),20,22,24(33),25,27,29,31,34,38,41,44,46,48,50,52(54)-heptacosaene |
InChI |
InChI=1S/C54H18/c1-2-20-14-22-5-6-24-16-26-9-11-29-18-30-12-10-28-17-27-8-7-25-15-23-4-3-21-13-19(1)31-32(20)44-34(22)36(24)46-39(26)41(29)48-42(30)40(28)47-38(27)37(25)45-35(23)33(21)43(31)49-50(44)52(46)54(48)53(47)51(45)49/h1-18H |
Clave InChI |
ICKDBJSKNOTKDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C4C5=C6C7=C(C=CC8=CC9=C%10C%11=C(C=C9)C=C9C=CC%12=C%13C9=C%11C9=C%11C%13=C%13C(=C%12)C=CC%12=C%13C%13=C%11C(=C4C2=C%13C1=C%12)C6=C9C%10=C87)C=C5C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















